Hematoporphyrin hydrochloride

Description

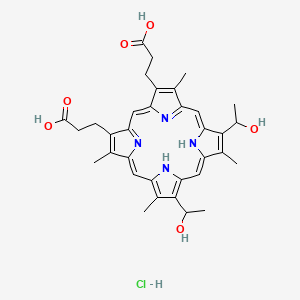

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Hematoporphyrin Hydrochloride Photodynamic Activity

Fundamental Photophysical Processes of Hematoporphyrin (B191378) Activation

The journey of hematoporphyrin from a benign molecule to a potent cytotoxic agent begins with the absorption of light energy. This process triggers a cascade of photophysical events, ultimately leading to the generation of reactive oxygen species (ROS).

Ground State to Excited Singlet State Transition

In its ground state (S₀), the electrons in the hematoporphyrin molecule occupy the lowest available energy levels. Upon irradiation with light of a specific wavelength, typically in the visible region of the electromagnetic spectrum, the molecule absorbs a photon. This absorption of energy elevates an electron from the ground state to a higher energy, excited singlet state (S₁). This transition is a rapid process, occurring on the femtosecond timescale. The S₁ state is, however, short-lived.

Intersystem Crossing to Triplet State

From the excited singlet state (S₁), the hematoporphyrin molecule can return to the ground state via fluorescence or non-radiative decay. However, a crucial pathway for its photodynamic activity is intersystem crossing (ISC), a spin-forbidden transition to the lower-energy, but much longer-lived, excited triplet state (T₁). core.ac.ukresearchgate.net The efficiency of this process is described by the intersystem crossing quantum yield (Φ_T). The triplet state is paramount in PDT because its extended lifetime allows for interaction with surrounding molecules, particularly molecular oxygen. core.ac.uk

Table 1: Intersystem Crossing Quantum Yield of Hematoporphyrin

| Solvent | Intersystem Crossing Quantum Yield (Φ_T) | Reference |

|---|---|---|

| Acetone | 0.55 | core.ac.uk |

| Ethanol | 0.53 | core.ac.uk |

| Methanol | Not specified |

This table presents the efficiency of the transition from the excited singlet state to the excited triplet state for hematoporphyrin in different organic solvents.

Energy Transfer Pathways and Reactive Oxygen Species (ROS) Generation

Once in the excited triplet state, hematoporphyrin can initiate two primary types of photoreactions, both of which result in the production of cytotoxic reactive oxygen species (ROS). These reactions are classified as Type I and Type II. worldscientific.com

In the Type I pathway, the excited triplet state of hematoporphyrin (³Hp*) directly interacts with a substrate molecule, such as a lipid, protein, or nucleic acid. This interaction typically involves the transfer of an electron or a hydrogen atom, leading to the formation of radical ions or free radicals. These highly reactive radical species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The Type I mechanism is favored in environments with high substrate concentrations and lower oxygen levels.

The Type II pathway is often considered the predominant mechanism in PDT. In this process, the excited triplet hematoporphyrin (³Hp*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive, but short-lived, singlet state (¹O₂). worldscientific.comnih.gov Singlet oxygen is a potent oxidizing agent that can readily damage a wide range of biological molecules. The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (Φ_Δ). nih.gov

Table 2: Singlet Oxygen Quantum Yield of Hematoporphyrin in Various Solvents

| Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |

|---|---|---|

| Methanol | 0.64 | nih.gov |

| Ethanol | 0.57 | iaea.org |

| Water (pH 7.4, monomer) | 0.64 | nih.gov |

| Water (pH 7.4, dimer) | 0.11 | nih.gov |

| Acetone | 0.64 | core.ac.uk |

| Dimethylformamide (DMF) | 0.61 ± 0.03 (for HiPorfin, a hematoporphyrin derivative) | worldscientific.comresearchgate.net |

This table showcases the efficiency of singlet oxygen generation by hematoporphyrin in different environments. The quantum yield can be significantly influenced by the solvent and the aggregation state of the photosensitizer.

Molecular and Cellular Consequences of Photosensitization

The generation of ROS, primarily through Type I and Type II photoreactions, leads to a cascade of damaging events at the molecular and cellular levels. worldscientific.com The specific consequences depend on the subcellular localization of the hematoporphyrin and the type of ROS produced.

The highly reactive nature of singlet oxygen and other ROS results in the oxidation of essential biomolecules. Lipids in cellular membranes are particularly susceptible, leading to lipid peroxidation, which disrupts membrane integrity and function. Proteins can undergo oxidation of amino acid residues, cross-linking, and denaturation, leading to enzyme inactivation and disruption of cellular signaling pathways. Nucleic acids, particularly guanine (B1146940) bases, can also be oxidized, potentially leading to DNA damage and mutations.

At the cellular level, this molecular damage manifests in various ways. Damage to the plasma membrane can lead to increased permeability and loss of cellular homeostasis. Mitochondrial damage is a common consequence of hematoporphyrin-mediated PDT, resulting in the disruption of cellular respiration and the release of pro-apoptotic factors. Lysosomal damage can release hydrolytic enzymes into the cytoplasm, causing further cellular degradation. Ultimately, the cumulative damage triggers cell death pathways, including apoptosis and necrosis, leading to the destruction of targeted pathological tissues.

Induction of Oxidative Stress and Cellular Damage

The cornerstone of hematoporphyrin hydrochloride's photodynamic action is the generation of reactive oxygen species (ROS), including singlet oxygen and various free radicals. patsnap.comnih.gov This onslaught of ROS induces a state of severe oxidative stress within target cells. patsnap.com The highly reactive nature of these species leads to widespread, non-specific damage to critical cellular components.

Lipid peroxidation, a key indicator of oxidative damage, compromises the integrity of cellular and organellar membranes. tandfonline.comnih.gov This process can disrupt membrane fluidity, inactivate membrane-bound enzymes, and alter permeability. tandfonline.com Proteins are also susceptible to oxidative modification, which can lead to conformational changes, loss of function, and aggregation. Furthermore, oxidative damage to DNA can result in strand breaks and base modifications, contributing to cytotoxicity. nih.gov

Research has demonstrated that photo-treatment with porphyrins leads to a significant depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant, and the inactivation of protective enzymes such as glutathione reductase and glutathione peroxidase. nih.gov This depletion of the cell's antioxidant defenses exacerbates the oxidative damage inflicted by the photodynamic action of this compound.

Triggering of Regulated Cell Death Pathways

The cellular damage instigated by this compound-mediated PDT is not merely a passive process of destruction but actively engages the cell's own machinery for regulated cell death. The primary modes of cell death induced are apoptosis and necrosis, with autophagy also playing a role. nih.govmdpi.comnih.gov The specific pathway activated can depend on factors such as the photosensitizer concentration, light dose, and the targeted cell type. mdpi.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a major outcome of PDT with this compound. nih.govnih.gov This is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The induction of apoptosis is a key mechanism for the selective elimination of tumor cells. nih.govplos.org

A central mechanism in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov this compound-PDT has been shown to trigger caspase-dependent apoptotic pathways. nih.govplos.org This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov

The intrinsic pathway is often initiated by intracellular stress, such as the oxidative damage caused by PDT. mdpi.com This leads to the activation of initiator caspases, like caspase-9, which in turn activate executioner caspases, such as caspase-3. nih.govplos.org The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of initiator caspase-8, which then also activates executioner caspases. nih.govmdpi.com Ultimately, the activation of executioner caspases leads to the cleavage of key cellular proteins and the dismantling of the cell. nih.gov Studies have shown that treatment with a pan-caspase inhibitor can rescue cells from PDT-induced death, confirming the critical role of caspases. plos.org

| Pathway Component | Role in Apoptosis | Reference |

| Caspase-9 | Initiator caspase in the intrinsic pathway. | nih.govplos.org |

| Caspase-3 | Executioner caspase, cleaves cellular substrates. | nih.govplos.org |

| Caspase-8 | Initiator caspase in the extrinsic pathway. | plos.orgnih.gov |

| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis. | nih.govnih.gov |

| Cytochrome c | Released from mitochondria, activates Apaf-1 and caspase-9. | nih.govdovepress.com |

The mitochondria are a primary target of this compound during PDT. nih.govnih.gov A key event in the intrinsic pathway of apoptosis is the alteration of the mitochondrial membrane potential (ΔΨm). nih.govspandidos-publications.com PDT with this compound has been shown to cause a significant decrease in ΔΨm. nih.govspandidos-publications.com

This disruption of the mitochondrial membrane potential is closely linked to the opening of the mitochondrial permeability transition pore (PTP). nih.gov The oxidative stress generated by PDT can modulate the PTP, and its opening leads to the uncoupling of the respiratory chain, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.gov One of the most critical of these factors is cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome and the activation of caspase-9. nih.govdovepress.com

Necrosis and Autophagy Mechanisms

While apoptosis is a prominent form of cell death induced by this compound-PDT, necrosis and autophagy also contribute to its therapeutic effect. nih.govnih.gov Necrosis is a form of unregulated cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can provoke an inflammatory response. nih.gov In the context of PDT, necrosis can occur under conditions of high-intensity treatment or in cells that have a compromised apoptotic machinery. plos.org

Autophagy is a cellular process of "self-eating" where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. nih.gov Autophagy can have a dual role in cancer therapy, sometimes promoting cell survival and other times contributing to cell death. mdpi.comresearchgate.net In the context of this compound-PDT, autophagy has been observed, and its interplay with apoptosis is complex. nih.gov For instance, the PI3K/AKT/mTOR signaling pathway, a key regulator of autophagy, has been shown to be inhibited by hematoporphyrin derivative-PDT. nih.gov The relationship between these cell death pathways is intricate, with the final outcome depending on the specific cellular context and treatment parameters.

Damage to Subcellular Organelles

The photodynamic action of this compound is not confined to a single cellular location but results in damage to multiple subcellular organelles. nih.gov The specific site of initial damage is largely determined by the subcellular localization of the photosensitizer at the time of light irradiation. mdpi.com

Mitochondrial Targeting and Dysfunction

Mitochondria are primary targets for hematoporphyrin-mediated photodynamic therapy (PDT). scispace.comtandfonline.com The cationic nature of certain porphyrin derivatives can facilitate their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. researchgate.net

Upon photoactivation, hematoporphyrin localized within the mitochondria generates ROS, leading to a series of detrimental events. spandidos-publications.comresearchgate.net A key consequence is the disruption of the mitochondrial membrane potential. spandidos-publications.com Studies have shown a significant decrease in mitochondrial membrane potential following PDT with hematoporphyrin. spandidos-publications.com This dysfunction is a critical step in initiating apoptosis, or programmed cell death. nih.gov

The damage to mitochondria triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.gov This release activates a cascade of caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of caspase-9 and caspase-3 has been observed in cells undergoing apoptosis induced by hematoporphyrin-mediated PDT. nih.gov

Furthermore, the generation of ROS within the mitochondria can lead to oxidative stress, overwhelming the cell's antioxidant defense mechanisms. researchgate.net This oxidative stress contributes to mitochondrial dysfunction and further promotes the apoptotic cascade. researchgate.net Research has demonstrated that inhibiting mitochondrial ROS can attenuate the therapeutic effect of PDT, highlighting the central role of mitochondrial damage in this process. researchgate.net

Table 1: Research Findings on this compound and Mitochondrial Dysfunction in PDT

| Finding | Observation | Reference |

| Decreased Mitochondrial Membrane Potential | A significant decrease in mitochondrial membrane potential was observed in U87 glioma cells after treatment with hematoporphyrin and light. | spandidos-publications.com |

| Cytochrome c Release | Hematoporphyrin monomethyl ether-PDT induced the release of cytochrome c from mitochondria into the cytoplasm in canine breast cancer cells. | nih.gov |

| Caspase Activation | Increased activities of caspase-9 and caspase-3 were detected in canine breast cancer cells following HMME-PDT. | nih.gov |

| ROS Generation | PDT with hematoporphyrin induced the production of reactive oxygen species in U87 glioma cells. | spandidos-publications.com |

| Role of Mitochondrial ROS | The therapeutic effect of PDT was linked to the generation of cancer-specific reactive oxygen species from mitochondria. | researchgate.net |

Membrane Damage and Lipid Oxidation

The cell membrane is a crucial target of hematoporphyrin-mediated photodynamic action. scispace.com The lipophilic nature of hematoporphyrin facilitates its interaction with and accumulation in cellular membranes. nih.gov Upon photoactivation, the generated singlet oxygen and other ROS can directly attack the unsaturated fatty acid chains of lipids within the membrane, initiating a process known as lipid peroxidation. brieflands.comthno.org

Lipid peroxidation disrupts the structural integrity and fluidity of the cell membrane, leading to increased permeability. nih.gov This damage can result in the leakage of cellular contents and ultimately, cell death through necrosis. brieflands.com The extent of membrane damage is a critical determinant of the mode of cell death, with severe damage often leading to necrosis, while less extensive damage may trigger apoptosis. nih.gov

Studies have demonstrated that the photodynamic action of hematoporphyrin leads to oxidative damage to lipids and proteins in the cell membrane. brieflands.com This damage is a key factor in the destruction of cancer cells. brieflands.com While some studies have directly measured lipid peroxidation products following hematoporphyrin PDT, others have inferred membrane damage from events like the release of intracellular enzymes. nih.gov However, there is some conflicting evidence, with at least one study on keratinocytes suggesting that cytotoxicity was not primarily due to lipid peroxidation but rather the activation of lysosomal enzymes. nih.gov

Table 2: Research Findings on this compound Induced Membrane Damage and Lipid Oxidation

| Finding | Observation | Reference |

| Oxidative Damage to Membranes | The mechanism of action for hematoporphyrin derivative is related to oxidative damage to cellular membranes and lipids. | nih.gov |

| Lipid Peroxidation | Reactive oxygen species generated during PDT cause oxidative damage to lipids, leading to cell destruction. | brieflands.com |

| Increased Membrane Permeability | Damage to membrane lipids results in altered permeability and transport systems. | tandfonline.com |

| Role in Cell Death | Lipid peroxidation is considered a sensitive marker of membrane damage and a major cause of cell death. | tandfonline.com |

| Contradictory Evidence | In a study on keratinocytes, no detectable lipid peroxidation was measured, suggesting other mechanisms of cytotoxicity. | nih.gov |

Nuclear Component Interactions

The interaction of hematoporphyrin with nuclear components is another facet of its photodynamic activity. While hematoporphyrin itself is not considered a DNA-binding agent, its photoactivation can lead to damage to nuclear structures, including DNA and proteins. scispace.comnih.gov

The primary mechanism of DNA damage is believed to be mediated by singlet oxygen, which is generated by photoactivated hematoporphyrin. researchgate.net Singlet oxygen can specifically oxidize guanine residues in DNA, particularly in single-stranded DNA. researchgate.net This modification can lead to single-strand breaks in the DNA. nih.gov

Beyond direct DNA damage, the photodynamic action can also affect other nuclear components. For instance, irradiation of a photosensitized nucleoprotein complex has been shown to destabilize the protein capsid, affecting both the protein structure and DNA-protein interactions. nih.gov The oxidative stress generated by PDT can also impact nuclear proteins and enzymes involved in DNA repair and replication, indirectly contributing to cellular dysfunction and death. brieflands.com

Table 3: Research Findings on this compound Interaction with Nuclear Components in PDT

| Finding | Observation | Reference |

| Guanine Modification | Photoactivated hematoporphyrin induces the alteration of guanine residues in single-stranded DNA through the action of singlet oxygen. | researchgate.net |

| DNA Strand Breaks | Photodynamic reaction of hematoporphyrin can induce single-strand breaks in supercoiled plasmid DNA. | nih.gov |

| Lack of Detectable DNA Damage in Cells | Some studies using alkaline comet assays failed to demonstrate significant DNA damage in HeLa cells after hematoporphyrin-PDT, despite high levels of cell death. | nih.gov |

| Damage to Nucleoprotein Complexes | Irradiation of a photosensitized T7 nucleoprotein complex led to the destabilization of the protein capsid. | nih.gov |

| Oxidative Damage to Nuclear Components | Reactive oxygen species can cause oxidative damage to nucleic acids and proteins. | brieflands.com |

Cellular Uptake, Intracellular Localization, and Interactions

Mechanisms of Cellular Internalization and Accumulation

The cellular uptake of Hematoporphyrin (B191378) hydrochloride is a multifaceted process, involving a combination of receptor-mediated endocytosis, passive diffusion, and interactions with plasma proteins. The interplay of these mechanisms contributes to its selective accumulation in malignant tissues.

Hemopexin, a plasma β1-glycoprotein, is known for its high-affinity binding to heme. nih.govgenecards.org It plays a crucial role in transporting heme from the plasma primarily to the liver, thereby preventing potential heme-induced oxidative damage. nih.govgenecards.orgmdpi.com The process involves receptor-mediated endocytosis, where the hemopexin-heme complex is recognized by specific cell surface receptors, leading to its internalization. nih.govmdpi.com Following uptake, hemopexin is typically recycled back to the circulation. nih.gov Given the structural similarity of hematoporphyrin to heme, hemopexin-mediated pathways are considered a potential route for the cellular uptake of hematoporphyrin. Studies on mouse hepatoma cells have shown that the rate of heme uptake via hemopexin is linked to the cell's growth phase, being highest just before exponential growth. mdpi.com

Serum albumin, the most abundant protein in human plasma, acts as a natural carrier for many hydrophobic molecules, including porphyrins. nih.govmdpi.com Hematoporphyrin binds to serum albumin, a process that significantly influences its transport and cellular uptake. nih.govnih.gov Studies have shown that both bovine serum albumin (BSA) and human serum albumin (HSA) have a strong binding site for hematoporphyrin. nih.govresearchgate.net The interaction is primarily driven by hydrogen bonding and van der Waals forces. nih.gov

Interestingly, the concentration of serum albumin in the surrounding medium is a major determinant of hematoporphyrin uptake. nih.govresearchgate.net Research indicates that increasing concentrations of fetal calf serum or bovine serum albumin lead to a reduction in the amount of hematoporphyrin derivative (HPD) taken up by cells. nih.govresearchgate.net This suggests that while albumin is a carrier, the free, unbound porphyrin fraction may be more readily available for initial cellular interaction. Albumin itself can be taken up by cancer cells through active targeting mechanisms involving albumin-binding proteins like gp60 and Secreted Protein Acidic and Rich in Cysteine (SPARC), which could represent another pathway for hematoporphyrin internalization. mdpi.com

Table 1: Influence of Serum/Albumin on Hematoporphyrin Derivative (HPD) Uptake

| Condition | Observation | Reference |

|---|---|---|

| Increasing concentrations of fetal calf serum or bovine serum albumin | Resulted in a reduction in the amount of HPD taken up by cells. | researchgate.net, nih.gov |

| HPD bound to albumin | Can be internalized via albumin-binding proteins (gp60, SPARC) on cancer cells. | mdpi.com |

| Interaction with Bovine Serum Albumin (BSA) | Mainly involves hydrogen-bonding and Van der Waals forces. | nih.gov |

The LDL receptor pathway is another significant route for the internalization of hydrophobic photosensitizers. nih.gov Tumor cells often exhibit an increased number of LDL receptors to meet their high cholesterol demands for membrane synthesis. nih.govwikipedia.org This overexpression provides a selective targeting opportunity. The mechanism involves the binding of LDL particles to LDL receptors clustered in clathrin-coated pits on the cell surface. wikipedia.orgresearchgate.net These pits invaginate to form endocytic vesicles that transport the LDL-ligand complex into the cell. researchgate.net Inside the cell, the complex dissociates in the acidic environment of endosomes, and the LDL is trafficked to lysosomes for degradation, while the receptor is recycled back to the surface. researchgate.net It has been proposed that hydrophobic compounds like hematoporphyrin can associate with plasma lipoproteins, such as LDL, and be internalized via this receptor-mediated endocytosis pathway. iiarjournals.orgmdpi.comresearchgate.net Studies with other porphyrin-based photosensitizers have provided strong evidence for the involvement of the LDL receptor in their cellular accumulation. nih.gov

Beyond receptor-mediated pathways, the uptake of hematoporphyrin also involves passive processes. The initial interaction with cells is often described as a rapid, temperature-independent binding to the outer cell membrane, followed by a slower, temperature-dependent uptake into the cytoplasm, which may involve passive diffusion across the membrane. nih.gov

On a macroscopic level, the accumulation of photosensitizers in tumor tissue is often attributed to the Enhanced Permeability and Retention (EPR) effect. wikipedia.orgnih.gov This phenomenon arises from the abnormal vasculature of solid tumors, which is characterized by leaky endothelial cell junctions (enhanced permeability) and a deficient lymphatic drainage system (enhanced retention). wikipedia.orgmdpi.com These features allow macromolecules and nanoparticles (typically >40 kDa) to extravasate from the blood vessels and accumulate preferentially in the tumor interstitium. nih.gov While hematoporphyrin hydrochloride itself is a small molecule, it can form aggregates or be formulated into larger delivery systems (e.g., liposomes) that can take advantage of the EPR effect for passive tumor targeting. iiarjournals.orgwikipedia.org

The cellular uptake of this compound is significantly influenced by the conditions of the cellular microenvironment and the duration of exposure.

Incubation Time: The intracellular accumulation of hematoporphyrin derivatives is time-dependent. plos.orgsemanticscholar.org Studies consistently show that cellular uptake increases with the duration of incubation, typically reaching a plateau after several hours (e.g., 4-8 hours). nih.govsemanticscholar.org For instance, in KYSE-150 esophageal squamous cells, a substantial amount of HPD was absorbed after a 4-hour incubation, with little additional uptake observed at 8 hours. semanticscholar.org

Cellular Microenvironment (pH and Temperature): The pH of the extracellular medium has a profound effect on uptake. A lower, acidic pH (e.g., pH 6.0), characteristic of the tumor microenvironment, significantly enhances the rate of HPD incorporation compared to physiological pH (7.4). nih.govresearchgate.net This suggests that the acidic conditions in tumors may contribute to the selective accumulation of the photosensitizer. nih.gov Furthermore, the uptake process is temperature-sensitive; uptake into the cytoplasm is strongly reduced at low temperatures, indicating an energy-dependent component to the internalization process following initial membrane binding. nih.gov

Table 2: Factors Influencing this compound Uptake

| Factor | Effect on Uptake | Reference |

|---|---|---|

| Incubation Time | Uptake increases over time, reaching a plateau after 4-8 hours. | plos.org, nih.gov, semanticscholar.org |

| pH | Uptake is significantly higher at acidic pH (e.g., 6.0) compared to neutral pH (7.4). | researchgate.net, nih.gov |

| Temperature | Uptake into the cytoplasm is strongly reduced at low temperatures. | nih.gov |

| Cell Growth Phase | Rate of uptake can be linked to the cell's growth cycle. | mdpi.com |

Intracellular Trafficking and Subcellular Localization

Following internalization, the specific subcellular localization of this compound is a critical determinant of its photodynamic efficacy, as the cytotoxic reactive oxygen species generated upon photoactivation have a very short diffusion radius. The distribution of the photosensitizer within the cell is a dynamic process.

Initial observations using fluorescence microscopy show that hematoporphyrin derivatives first appear at the cell membrane. nih.govbioline.org.br Over time, the fluorescence translocates, leading to a diffuse accumulation within the cytoplasm, often concentrated in a perinuclear area. nih.govbioline.org.br The distribution pattern has been described as similar to a diffuse cytomembrane stain rather than being discretely localized to a single organelle type in some cell lines. nih.gov

However, a significant body of evidence points to the mitochondria as a key target organelle for hematoporphyrin derivatives. nih.govnih.gov Confocal laser scanning microscopy has revealed that these photosensitizers accumulate in mitochondria, and photo-activation leads to pronounced mitochondrial damage, which correlates well with cell death efficiency. nih.gov This mitochondrial localization is particularly significant as it can trigger the intrinsic pathway of apoptosis. nih.gov Besides mitochondria, other membranous organelles, including the endoplasmic reticulum and lysosomes, have also been implicated as sites of localization and photodamage. nih.gov The trafficking of porphyrins within the cell is a complex process that is not yet fully understood. nih.gov

Interactions with Biological Macromolecules

Once inside the cell or in circulation, this compound interacts with various biological macromolecules, which modulates its transport, bioavailability, and activity.

Hematoporphyrin exhibits a high affinity for plasma proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), as well as lipoproteins such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL). niscpr.res.intermedia.plnih.gov This binding is crucial for its transport through the bloodstream. niscpr.res.innih.gov The interaction leads to the formation of a ground-state complex, which can be delivered to cells. nih.govniscpr.res.in

The binding of hematoporphyrin to serum albumins has been studied in detail. For bovine serum albumin (BSA), computational and experimental results indicate that hematoporphyrin binds within subdomains IB and IIA. niscpr.res.innih.gov Similarly, for human serum albumin (HSA), the primary binding location is identified as subdomain IIA, with a potential secondary interaction site near the Trp135 residue. termedia.pl

The interaction is governed by specific thermodynamic forces. The binding of hematoporphyrin to BSA is characterized by a negative change in Gibbs free energy (ΔG⁰), indicating a spontaneous process. The negative enthalpy change (ΔH⁰) and small negative entropy change (ΔS⁰) suggest that hydrogen bonding and Van der Waals forces are the primary drivers of the complexation. niscpr.res.innih.govresearchgate.net The stability constant for the 1:1 complex between hematoporphyrin and HSA is approximately 10⁶ M⁻¹ under physiological pH, though this interaction is sensitive to pH changes. researchgate.net

Table 1: Thermodynamic Parameters for Hematoporphyrin-Bovine Serum Albumin (BSA) Interaction

| Parameter | Value | Unit |

| Gibbs Free Energy (ΔG⁰) | -35.5 | kJ/mol |

| Enthalpy (ΔH⁰) | -56.4 | kJ/mol |

| Entropy (ΔS⁰) | -0.06 | kJ/mol·K |

Data sourced from studies on the HP-BSA system, suggesting hydrogen-bonding and Van der Waals forces in complexation. niscpr.res.innih.gov

Table 2: Binding Constants for Hematoporphyrin Derivatives with Human Serum Proteins

| Protein | Ligand | Binding Constant (Kb) |

| Human Serum Albumin (HSA) | Hematoporphyrin Monomers | 3.6 x 10⁶ M⁻¹ |

| Human Serum Albumin (HSA) | Hematoporphyrin | ~1 x 10⁶ M⁻¹ |

These values indicate a high-affinity binding between hematoporphyrin and its derivatives with HSA. nih.govresearchgate.net

The binding of hematoporphyrin to serum albumins significantly alters its photophysical properties. A notable effect is the quenching of the intrinsic fluorescence of albumin, which occurs through both static complex formation and electronic energy transfer (EET) from the protein's tryptophan residues to the bound hematoporphyrin. niscpr.res.innih.gov This interaction can also lead to an increase in the fluorescence lifetime of the porphyrin itself. researchgate.net These changes in photophysical characteristics are critical as they can modify the compound's efficacy in light-activated applications. researchgate.net

Hematoporphyrin, particularly when photoactivated, has the potential to interact with and damage nucleic acids. patsnap.com The activated triplet state of the molecule can directly engage with DNA, leading to the generation of free radicals and subsequent cellular damage. patsnap.com

Studies using isolated DNA have demonstrated that photoactivated hematoporphyrin can induce single-strand breaks in supercoiled plasmid DNA. nih.gov The accessibility of the DNA appears to be a critical factor; the same study did not detect nuclear DNA damage in intact HeLa cells, suggesting that cellular barriers and the complex structure of chromatin may offer protection. nih.gov Other research employing techniques like Surface Plasmon Resonance has also confirmed the interaction between hematoporphyrin derivatives and synthetic DNA. tandfonline.comnih.gov For some related porphyrin-polymer conjugates, the mode of interaction has been identified as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov

Synthesis, Derivatization, and Analog Development

Synthetic Routes and Methodologies for Hematoporphyrin (B191378) and its Derivatives

The synthesis of hematoporphyrin and its subsequent derivatives involves multi-step chemical processes, starting from naturally related precursors and leading to complex mixtures with therapeutic applications.

Preparation from Protoporphyrin IX

Hematoporphyrin is a classic porphyrin photosensitizer derived from protoporphyrin IX. wikipedia.org The primary method for its preparation involves the hydration of the two vinyl groups of protoporphyrin IX, converting them into hydroxyethyl (B10761427) groups. wikipedia.org This reaction is typically achieved by treating protoporphyrin IX, which can be obtained from hemin (B1673052), with a strong acid like hydrobromic acid in acetic acid, followed by hydrolysis. wikipedia.org This process adds a water molecule across each of the vinyl double bonds, resulting in the characteristic di-hydroxyethyl structure of hematoporphyrin. wikipedia.org

More advanced, total synthesis routes for protoporphyrin IX have also been developed, offering a conceptually new approach that avoids contaminants of animal origin. nih.govacs.org These methods, which can be scaled for large production, provide high-purity protoporphyrin IX that can then be converted to hematoporphyrin. nih.govacs.org

Formation of Hematoporphyrin Derivative (HpD) and its Components

Hematoporphyrin Derivative (HpD) was the first photosensitizer approved for clinical use in photodynamic therapy (PDT) and is known commercially as Photofrin® or porfimer sodium. nih.govbiomedres.us HpD is not a single compound but a complex mixture derived from hematoporphyrin. bohrium.com Its formation involves the acetylation of hematoporphyrin followed by alkaline hydrolysis. wikipedia.orgbohrium.com

This process results in a mixture that includes hematoporphyrin monomers, as well as various oligomers where the porphyrin units are linked by ether and ester bonds. google.com The therapeutically active fraction of HpD is believed to be the di-hematoporphyrin ether/ester (DHE) and other oligomeric components, which have a higher affinity for tumor tissues compared to the monomeric hematoporphyrin. The exact composition of HpD can be variable, but it is generally understood to be a collection of up to six or more hematoporphyrin derivatives. biomedres.usbohrium.com

Synthesis of Specific Hematoporphyrin Esters and Oligomers

The understanding that the active components of HpD are oligomers connected by ester linkages spurred research into the synthesis of specific, more potent analogs. google.com This led to the development of methods for creating defined hematoporphyrin oligomers. The synthesis of these compounds often involves controlled esterification reactions. google.com

For instance, specific derivatives have been created through the esterification reaction between a chlorin (B1196114) compound and hematoporphyrin diacetate in an alkaline solution. google.com The goal of synthesizing specific esters and oligomers is to create a more purified and effective photosensitizer, eliminating the complex and sometimes inconsistent nature of the original HpD mixture. Research in this area has also explored linking porphyrin units with different types of chemical bridges to optimize their photophysical and biological properties.

Chemical Modification Strategies for Enhanced Photodynamic Efficacy

To overcome the limitations of first-generation photosensitizers like HpD, extensive research has focused on the chemical modification of the hematoporphyrin structure. These strategies aim to improve light absorption properties, increase the quantum yield of singlet oxygen, and enhance selective accumulation in target tissues. nih.gov

Introduction of Hydroxyl and Other Functional Groups

The introduction of functional groups is a key strategy for modifying the properties of hematoporphyrin. The initial synthesis of hematoporphyrin from protoporphyrin IX is itself an example of this, where vinyl groups are converted to hydroxyl groups. wikipedia.org These hydroxyl groups provide sites for further chemical reactions, such as esterification to form HpD. google.com

Further modifications can include the introduction of other functional groups to alter the molecule's polarity, solubility, and biological interactions. nih.gov For example, attaching glycosyl substituents to the porphyrin ring has been explored to potentially improve cellular uptake and targeting. nih.gov The modification of the peripheral groups on the porphyrin macrocycle is a versatile approach to fine-tune the photosensitizer's characteristics for improved photodynamic efficacy. nih.gov

Development of Second-Generation Photosensitizers (e.g., Hematoporphyrin Monomethyl Ether)

The development of second-generation photosensitizers aims to produce pure, single compounds with improved properties over the complex mixture of HpD. chemrxiv.org A prominent example derived from hematoporphyrin is Hematoporphyrin Monomethyl Ether (HMME). medchemexpress.complos.org

HMME is a promising photosensitizer characterized by its defined chemical structure, high selectivity for tumor tissue, rapid metabolism, and low toxicity. biomedres.usmedchemexpress.com It consists of a mixture of two isomeric monomers: 3-(1-methyloxyethyl)-8-(1-hydroxyethyl) deuteroporphyrin (B1211107) IX and 8-(1-methyloxyethyl)-3-(1-hydroxyethyl) deuteroporphyrin IX. plos.org As a purified compound, HMME offers more predictable and consistent results compared to HpD. medchemexpress.com Research has shown that HMME exhibits a high quantum yield of singlet oxygen, which is crucial for its photodynamic activity. medchemexpress.comnih.gov This makes it an effective agent in mediating photodynamic damage to target cells. nih.govnih.gov

Metal Complexation with Hematoporphyrin

The incorporation of metal ions into the hematoporphyrin macrocycle is a key strategy for modifying its physicochemical properties and enhancing its biological efficacy. This process, known as metal complexation or metallation, involves the reaction of the free base hematoporphyrin with a suitable metal salt, typically in a solvent like dimethylformamide (DMF) under reflux. nih.gov The resulting metalloporphyrins exhibit unique spectral, photophysical, and chemical characteristics that are largely determined by the nature of the coordinated metal ion. duke.edu

Palladium (Pd) and Platinum (Pt) Complexes: The synthesis of palladium and platinum hematoporphyrin complexes often involves a redox interaction alongside the complexation process, leading to stable Pd(III) and Pt(III) species. nih.govnih.gov For palladium complexes, the reaction typically starts with a palladium(II) salt, such as [PdCl₄]²⁻, and hematoporphyrin IX in an alkaline-aqueous medium. nih.gov This interaction can yield both dinuclear and mononuclear Pd(III) complexes depending on the reaction conditions. nih.govnih.gov In the dinuclear structure, one Pd(III) ion coordinates to the deprotonated carboxyl groups of the porphyrin's side chains, while the second binds to two adjacent pyrrole (B145914) nitrogen atoms. nih.gov The mononuclear complex features the Pd(III) ion incorporated into the porphyrin core. nih.gov

Similarly, the interaction of Pt(II) compounds like K₂PtCl₄ or cis-diammine(diaqua)platinum(II) hydroxide (B78521) with hematoporphyrin IX in an alkaline aqueous solution under aerobic conditions results in the formation of stable Pt(III) complexes. nih.govnih.gov The reaction yields various structures, such as cis-[Pt(NH₃)₂(Hp₋₃H)(H₂O)₂]·H₂O and [Pt(Hp₋₃H)(H₂O)₂]·H₂O, which have a distorted octahedral geometry. nih.govnih.gov

Cobalt (Co) and Copper (Cu) Complexes: The synthesis of cobalt and copper porphyrins is generally more straightforward. Cobalt porphyrins can be prepared by reacting the free base porphyrin with a cobalt salt like CoCl₂·6H₂O in a solvent such as DMF under reflux, achieving high yields. nih.gov This method can be applied to hematoporphyrin to produce cobalt(II) or cobalt(III) complexes. nih.govrsc.org

Copper(II) porphyrinic complexes can also be synthesized using conventional heating methods with copper salts in DMF. researchgate.net Additionally, microwave-assisted synthesis has emerged as an efficient alternative, significantly accelerating the reaction. nih.gov This technique involves irradiating a mixture of the porphyrin ligand and a copper salt in the presence of a basic catalyst like 2,6-dimethylpyridine, leading to the formation of the copper porphyrin dianion which then coordinates with the Cu²⁺ ion. nih.gov

Metal complexation profoundly influences the biological properties of hematoporphyrin, particularly its cytotoxic and photodynamic activities, as well as its interaction with DNA.

Biological Activity: The introduction of heavy atoms like palladium and platinum can enhance the generation of reactive oxygen species (ROS), a key mechanism in photodynamic therapy (PDT). rsc.orgresearchgate.net Palladium porphyrin complexes, for example, have demonstrated higher ROS generation efficiency and greater therapeutic activity upon light irradiation compared to the free base porphyrin. rsc.orgresearchgate.net The nature of the chelated metal is critical; diamagnetic metals tend to increase the singlet oxygen quantum yield, whereas paramagnetic metals often have the opposite effect. duke.edu

Novel paramagnetic Pt(III) and Pd(III) hematoporphyrin complexes have shown promising cytotoxic activity in vitro against human tumor cell lines, with effects comparable to the established chemotherapy drug cisplatin. nih.govnih.govnih.gov This cytotoxicity is at least partly mediated by the induction of apoptosis. nih.govnih.gov Copper complexes are also recognized for their potent photodynamic effects and good biocompatibility, proving effective against drug-resistant pathogens by inducing ROS overproduction, damaging cell membranes, and inhibiting ATP synthesis. rsc.org

DNA Binding: Metalloporphyrins can interact with DNA through various non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. nih.gov The mode and strength of this binding are influenced by the central metal ion. nih.gov For instance, Pd(III)-hematoporphyrin complexes have been shown to form intra-strand guanine (B1146940) bis-adducts with DNA. nih.gov

Spectroscopic studies are commonly used to investigate these interactions. nih.govmdpi.com An intercalative binding mode, where the porphyrin slides between the DNA base pairs, typically results in hypochromism (a decrease in absorption intensity) and a bathochromic shift (red-shift) in the UV-Vis spectrum. nih.govmdpi.com Conversely, external groove binding or electrostatic interactions may cause hyperchromism (an increase in absorption intensity) with little to no spectral shift. nih.gov The specific metal can also dictate sequence selectivity; complexes of Mn, Fe, Co, and Zn have been found to bind preferentially to AT-rich regions in the minor groove of DNA, while Ni and Cu complexes can bind to both AT and GC regions. nih.gov

Table 1: Synthesized Metal Complexes of Hematoporphyrin and Their Properties

| Metal Complex | Metal Oxidation State | Synthesis Precursor | Key Structural Feature | Biological Activity Noted | Ref. |

|---|---|---|---|---|---|

| Palladium-Hematoporphyrin | Pd(III) | [PdCl₄]²⁻ | Mononuclear or Dinuclear | Cytotoxic, Apoptotic, Photodynamic | nih.govnih.gov |

| Platinum-Hematoporphyrin | Pt(III) | K₂PtCl₄ | Distorted Octahedral | Cytotoxic, Apoptotic | nih.govnih.gov |

| Cobalt-Hematoporphyrin | Co(II)/Co(III) | CoCl₂ | Incorporated in Porphyrin Core | Catalytic | nih.govnih.gov |

| Copper-Hematoporphyrin | Cu(II) | Copper Salts | Incorporated in Porphyrin Core | Photodynamic | nih.govrsc.org |

Structural Characterization and Purity Assessment of Derivatives

The structural elucidation and purity verification of hematoporphyrin derivatives, including their metal complexes, are essential for understanding their structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization: A suite of spectroscopic methods is used to confirm the structure of synthesized derivatives.

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for confirming the formation of metalloporphyrins, as the insertion of a metal ion causes characteristic shifts in the Soret and Q bands of the porphyrin spectrum. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups and confirm the coordination of the metal within the porphyrin structure. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to analyze the chemical environment of protons in the molecule. For cobalt(III) complexes, the β-pyrrole protons and phenyl ring protons show a slight downfield shift compared to the free-base porphyrin. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is particularly useful for studying paramagnetic species, such as the Pt(III) and Pd(III) complexes of hematoporphyrin, providing information about their electronic structure. nih.govnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the metal ion within the complex. nih.gov

Thermal Analysis: Thermogravimetric (TGS) and Differential Scanning Calorimetry (DSC) methods provide information on the thermal stability and composition of the complexes, such as the presence of water molecules. nih.govnih.gov

Purity Assessment: Chromatographic techniques are the primary methods for assessing the purity of hematoporphyrin derivatives and separating components from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating the various components within hematoporphyrin derivative (HPD) mixtures. researchgate.net

Thin-Layer Chromatography (TLC): TLC is also used for the characterization and separation of HPD components, allowing for the assessment of properties like hydrophobicity. researchgate.net

Column Chromatography: This technique is frequently used for the purification of synthesized porphyrins and their metal complexes, often using silica (B1680970) gel as the stationary phase. researchgate.netnih.gov

Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained | Ref. |

|---|---|---|---|

| UV-Visible Spectroscopy | Structural Characterization | Confirmation of metal insertion, electronic transitions | nih.govnih.gov |

| Infrared Spectroscopy | Structural Characterization | Identification of functional groups, coordination bonds | nih.govnih.gov |

| NMR Spectroscopy | Structural Characterization | Molecular structure, chemical environment of atoms | nih.gov |

| EPR Spectroscopy | Structural Characterization | Information on paramagnetic species (e.g., Pd(III), Pt(III)) | nih.govnih.gov |

| Thermal Analysis (TGS/DSC) | Structural Characterization | Thermal stability, composition | nih.govnih.gov |

| HPLC/TLC | Purity Assessment | Separation of components, purity verification | researchgate.net |

Advanced Delivery Systems and Nanotechnology for Hematoporphyrin

Strategies for Optimizing Delivery Mechanisms

Optimizing the delivery of Hematoporphyrin (B191378) to target tissues is a primary goal in enhancing its therapeutic utility. Key strategies focus on improving its pharmacokinetics and biodistribution. Nanotechnology-based drug delivery systems are a cornerstone of this effort, offering protection against enzymatic degradation and controlled release of the photosensitizer. mdpi.comresearchgate.net

One major strategy involves encapsulating or conjugating Hematoporphyrin with various nanocarriers. This approach helps to solubilize the hydrophobic photosensitizer in the bloodstream and prevent its aggregation, which can quench its photoactivity. frontiersin.orgutsouthwestern.edu Furthermore, nanoparticles can be designed to exploit the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. researchgate.netpatsnap.com

Another critical strategy is the surface modification of these nanocarriers, for instance with Poly(ethylene glycol) (PEG). This process, known as PEGylation, creates a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and increasing the probability of tumor accumulation. nih.govnih.gov Active targeting is a more refined strategy that involves attaching specific ligands, such as antibodies or folate, to the surface of the delivery system. These ligands bind to receptors that are overexpressed on cancer cells, leading to more selective and efficient cellular uptake of the Hematoporphyrin cargo. researchgate.netnih.gov

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile platforms for Hematoporphyrin delivery, offering advantages in size, surface functionality, and drug-loading capacity. mdpi.commdpi.com These systems can be engineered from a variety of materials, including lipids and polymers, to suit specific therapeutic requirements. mdpi.com

Solid-lipid nanoparticles (SLNs) are colloidal carriers made from a solid lipid core, which is particularly suitable for encapsulating lipophilic molecules like derivatives of Hematoporphyrin. nih.govmdpi.comrsc.org SLNs enhance the stability and bioavailability of the encapsulated photosensitizer. Research has focused on developing SLNs for a lipophilic derivative of Hematoporphyrin, Hematoporphyrin-stearylamine (HpSa). In one study, stable SLNs with a mean diameter under 200 nm were prepared, encapsulating over 95% of the HpSa. nih.goviiarjournals.org These nanoparticles demonstrated the potential to effectively deliver the photosensitizer to tumor cells. nih.goviiarjournals.org The lipid-based nature of SLNs is advantageous for improving drug stability and delivery to cancer cells. mdpi.com

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmaceutical properties of therapeutic agents. nih.govbroadpharm.com When applied to Hematoporphyrin or its nanocarriers, PEGylation increases water solubility, prolongs systemic circulation time, and reduces immunogenicity. nih.govnih.gov

A study detailed the development of a nanoparticle system based on PEG-modified Hematoporphyrin (HPP) to carry the chemotherapeutic drug doxorubicin. nih.gov These nanoparticles, with a size of approximately 35 nm, demonstrated high tumor uptake. The PEG chains on the surface are crucial for these favorable in vivo properties. nih.gov Other research has explored the synthesis of water-soluble porphyrin-PEG conjugates directly, which show enhanced cellular uptake without the need for a separate nanoparticle carrier. nih.govresearchgate.net This approach highlights the versatility of PEG in improving the delivery of porphyrin-based photosensitizers. nih.gov

Co-assembled nanoparticles are formed through the self-assembly of two or more components, often combining a photosensitizer with another therapeutic agent for synergistic effects. nih.govnih.gov This strategy allows for the simultaneous delivery of different drugs to the tumor site, enabling combination therapies like chemotherapy and PDT. nih.govtandfonline.com

In one notable study, Hematoporphyrin was co-assembled with a mono sulfide-modified docetaxel (B913) prodrug (DSD) to form nanoparticles (DSD/HP NPs) via a nano-precipitation method. nih.govnih.govtandfonline.com This technique is simple and reproducible, relying on the poor water solubility of the components to drive self-assembly. tandfonline.com The resulting DSD/HP NPs had a particle size of approximately 105 nm and exhibited high entrapment efficiency for both drugs. nih.gov In vivo studies showed that these co-assembled nanoparticles could prolong drug circulation time and increase drug accumulation at the tumor site, leading to significant tumor growth inhibition. nih.govnih.gov

Table 1: Characteristics of Hematoporphyrin Co-assembled Nanoparticles This table presents data on nanoparticles co-assembled with Hematoporphyrin (HP) and a Docetaxel prodrug (DSD).

| Parameter | Value | Reference |

| Particle Size | 105.16 ± 1.24 nm | nih.gov |

| Polydispersity Index (PDI) | 0.168 ± 0.15 | nih.gov |

| Entrapment Efficiency (DSD) | 96.27 ± 1.03% | nih.gov |

| Entrapment Efficiency (HP) | 97.70 ± 0.20% | nih.gov |

| Drug Loading (DSD) | 69.22 ± 1.03% | nih.gov |

| Drug Loading (HP) | 20.03 ± 3.12% | nih.gov |

To enhance the specificity of Hematoporphyrin delivery, nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. researchgate.net This active targeting strategy improves cellular uptake and concentrates the therapeutic effect at the tumor site. researchgate.net

The folate receptor is a well-established target, as it is frequently overexpressed in various cancers, including ovarian carcinoma. iiarjournals.orgnih.gov Research has demonstrated the successful formulation of folate receptor-targeted SLNs carrying a Hematoporphyrin derivative. nih.goviiarjournals.org These targeted SLNs showed significantly increased cytotoxicity in folate receptor-positive (FR+) KB cells compared to their non-targeted counterparts. nih.goviiarjournals.org The IC50 value for the targeted SLN was 1.57 µM, whereas the non-targeted SLN had an IC50 of 5.17 µM, confirming the effectiveness of folate-mediated targeting. iiarjournals.org

Antibodies that recognize tumor-specific antigens are also powerful targeting ligands. frontiersin.org For example, Herceptin, an antibody that targets the HER2 receptor, has been conjugated to Hematoporphyrin to create a photoimmunoconjugate for targeted therapy of HER2-positive tumor cells. j-smu.com

Table 2: In Vitro Cytotoxicity of Targeted vs. Non-Targeted SLNs This table compares the half-maximal inhibitory concentration (IC50) of folate receptor-targeted and non-targeted Solid-Lipid Nanoparticles (SLNs) loaded with a Hematoporphyrin derivative in FR(+) KB cells.

| Formulation | IC50 (µM) | Reference |

| FR-Targeted SLN | 1.57 | iiarjournals.org |

| Non-Targeted SLN | 5.17 | iiarjournals.org |

| FR-Targeted SLN + Free Folic Acid | 2.79 | iiarjournals.org |

Encapsulation and Formulation Approaches

The primary goals of encapsulation and formulation are to overcome the poor water solubility of Hematoporphyrin and to create a stable, effective delivery vehicle. nih.govsbmu.ac.ir Various approaches have been explored, ranging from polymeric micelles to more complex nanoparticle systems.

The nanoprecipitation method, used for creating co-assembled nanoparticles and porphyrin-loaded polymeric nanoparticles, is a simple and reproducible technique. tandfonline.comnih.gov It involves dissolving the hydrophobic drug and polymer in an organic solvent and then rapidly injecting this solution into an aqueous phase, causing the formation of nanoparticles. nih.gov

In one study, Hematoporphyrin derivative (HpD) was encapsulated into stabilized polymeric nanomicelles using Pluronic P-105. sbmu.ac.ir Dynamic light scattering analysis showed the size of the micelles increased from 14 nm to 23.5 nm after drug encapsulation, with a drug loading of 2 mg/ml. The formulation was stable for over a month, retaining more than 80% of the drug. sbmu.ac.ir Another approach involved a PEG-modified Hematoporphyrin (HPP) system designed to encapsulate doxorubicin. These HPPD nanoparticles were 35 ± 2 nm in size and showed enhanced drug release in an acidic environment (pH 5.8) when combined with laser radiation, suggesting a stimulus-responsive delivery mechanism. nih.gov

Impact of Delivery Systems on Cellular Uptake and Intratumoral Distribution

Advanced delivery systems, particularly those utilizing nanotechnology, have been developed to overcome the inherent limitations of free hematoporphyrin, such as its tendency to aggregate in aqueous physiological environments and its suboptimal tumor selectivity. rsc.org These systems are designed to enhance the cellular uptake and improve the intratumoral distribution of hematoporphyrin, thereby increasing its therapeutic efficacy. The encapsulation or attachment of hematoporphyrin to nanocarriers can improve its hydrophilicity, prolong its circulation time, and facilitate more specific targeting to tumor tissues. rsc.org

The internalization of hematoporphyrin and its nanocarrier formulations into cancer cells is a critical step for its therapeutic action. The cellular uptake of free hematoporphyrin derivative (HpD) involves initial binding to the outer cell membrane, followed by a slower distribution into intracellular sites, with the mitochondria and nuclear membrane being significant loci. nih.gov However, the aggregated nature of HpD in aqueous solutions can affect this process. nih.gov Studies have shown that the components of hematoporphyrin derivative can be classified into monomers, oligomers, and larger aggregates. nih.gov While monomeric forms are rapidly taken up by cells, they are also easily washed out. nih.gov In contrast, the more aggregated components are retained more strongly by cells and are found to be the predominant form in tumors in vivo. nih.gov

Nanotechnology-based delivery systems modify the pathway of cellular entry. These nanoparticles are generally internalized through various endocytotic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govbeilstein-journals.org The specific pathway is often dependent on the physicochemical properties of the nanoparticle—such as size, shape, and surface charge—as well as the specific type of cancer cell. aginganddisease.orgnih.gov For instance, studies with polystyrene nanoparticles have shown that macrophages may utilize macropinocytosis and phagocytosis, while alveolar epithelial cells rely on caveolin-mediated and clathrin-mediated endocytosis. beilstein-journals.org By enclosing hematoporphyrin, these nanocarriers can bypass mechanisms of drug efflux and facilitate higher intracellular accumulation compared to the free drug.

Improving the distribution of hematoporphyrin within the tumor is another key objective of advanced delivery systems. After systemic administration, nanocarriers can preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. acs.org This passive targeting mechanism results from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. Co-assembled nanoparticles of a docetaxel prodrug and hematoporphyrin have been shown to prolong drug circulation time in rats and increase drug distribution at the tumor site. nih.gov Furthermore, modifying the surface of nanocarriers, for example with polyethylene (B3416737) glycol (PEGylation), can reduce interactions with non-target cells and improve diffusion through the tumor interstitium. mdpi.com Direct intratumoral injection of hematoporphyrin derivative has also been explored, showing a high cure rate in animal models, with the best results achieved when irradiation occurs shortly after injection, indicating rapid localization. nih.gov

The research findings below illustrate the impact of various nanocarrier systems on the delivery of porphyrin-based photosensitizers.

Research Findings on Cellular Uptake

The following table summarizes findings from studies comparing the cellular uptake of porphyrins in their free form versus when delivered via a nanocarrier system.

| Delivery System | Cell Line | Key Finding | Reference |

| Hybrid Nanoparticles (Lipid carriers coated by porphyrin-chitosan) | Bladder Cancer (BC) cells | The nanostructure demonstrated higher cellular uptake of the porphyrin compared to its free form, leading to a 3.2-fold lower IC50 value upon photoinduction. | nih.gov |

| Albumin Nanoparticles | Murine Lung Tumor cells | Increased accumulation of hematoporphyrin-loaded albumin nanoparticles was observed in tumor cells compared to normal lung cells. | nih.gov |

| Liposomes | Sarcoma 180 cells | Encapsulation of tetrahydroporphyrin-tetratosylat (THPTS) in liposomes led to subcellular localization in the cytoplasm and lysosomes, triggering apoptosis and necrosis. | nih.gov |

| Co-assembled Nanoparticles (DSD/HP NPs) | 4T1 cells | DSD/HP NPs significantly inhibited cell proliferation and induced more reactive oxygen species and apoptosis compared to the free drugs, indicating enhanced uptake and synergistic action. | nih.gov |

Research Findings on Intratumoral Distribution

This table highlights research demonstrating the effect of delivery systems on how photosensitizers are distributed within tumors.

| Delivery System | Animal Model | Key Finding | Reference |

| Co-assembled Nanoparticles (DSD/HP NPs) | 4T1 tumor-bearing Balb/c mice | The nanoparticle formulation prolonged drug circulation time and significantly increased drug distribution and accumulation in the tumor site compared to free drugs. | nih.gov |

| PEGylated Gold Nanoparticles | In vivo animal model | Intravenous administration showed efficient drug release and penetration into the tumor site with no adverse effects, confirmed by in vivo fluorescence imaging. | nih.gov |

| Pluronic P94 Copolymer Nanoparticles | Animal model | Intratumorally administered nanoparticles exhibited a 13.1-fold higher intratumoral concentration at 48 hours post-injection compared to intravenously administered ones. | mdpi.com |

| Hematoporphyrin Derivative (HPD) | Hairless mice with Lewis Lung carcinomas | Direct intratumoral injection resulted in a 70-90% tumor cure rate, with optimal therapeutic response when irradiation was performed 0.5-1 hour after injection. | nih.gov |

Spectroscopic and Photophysical Characterization in Biological Contexts

Absorption and Emission Spectroscopy

The interaction of hematoporphyrin (B191378) with light begins with the absorption of photons. Its macrocyclic, highly conjugated structure, composed of four pyrrole (B145914) rings, results in strong light absorption, particularly in the visible spectrum. patsnap.com This absorption is characterized by a prominent, intense peak in the blue region of the spectrum and several weaker peaks at longer wavelengths. biomedres.us Following light absorption, the molecule can release this energy in the form of light, a process known as fluorescence. nih.gov The fluorescence emission spectrum is a critical feature, not only for understanding its photophysics but also for its application in the visualization of tissues where it accumulates. patsnap.com

The absorption spectrum of hematoporphyrin, like other porphyrins, is distinguished by two main features: the Soret band and the Q-bands. biomedres.us

Soret Band: This is a single, highly intense absorption band located in the blue region of the spectrum, typically around 400 nm. biomedres.us This band corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). Its high intensity makes it a primary wavelength for exciting the molecule in spectroscopic studies. nih.gov

Q-Bands: Located at longer wavelengths in the visible spectrum (typically 500-700 nm), the Q-bands are a series of four weaker absorption bands. biomedres.us These bands arise from transitions from the ground state (S₀) to the first excited singlet state (S₁). While less intense than the Soret band, these absorptions are crucial for photodynamic therapy as they fall within the "therapeutic window" where light can penetrate biological tissues more effectively.

The precise wavelengths of these bands can be influenced by the molecule's environment, such as its aggregation state. In aqueous solutions, hematoporphyrin can exist as monomers or aggregates (like dimers). Aggregation typically causes a blue shift in the Soret band and a red shift in the Q-bands.

| Band | Typical Wavelength Range (nm) | Relative Intensity | Electronic Transition |

|---|---|---|---|

| Soret Band | ~400 | Very Strong | S₀ → S₂ |

| Q-Bands | 500 - 700 | Weak | S₀ → S₁ |

Upon excitation, typically via the Soret band, hematoporphyrin relaxes and can emit light from its first excited singlet state (S₁), resulting in fluorescence. This emission generally occurs in the red region of the spectrum, with characteristic peaks around 620 nm. biomedres.us The property of fluorescence is exploited for diagnostic purposes, particularly in oncology. Since hematoporphyrin and its derivatives tend to accumulate preferentially in tumor tissues, illuminating the tissue with blue light and detecting the resulting red fluorescence allows for the visualization and localization of malignant areas. patsnap.combohrium.com This fluorescence-based detection is a key component of photodynamic diagnosis (PDD).

Quantum Yields of Singlet Oxygen Production

The therapeutic effect of hematoporphyrin is primarily mediated by the production of singlet oxygen (¹O₂), a highly reactive form of oxygen. patsnap.comnih.govnih.gov After light absorption and transition to an excited singlet state, the molecule can undergo a process called intersystem crossing to a longer-lived excited triplet state. patsnap.com This triplet-state hematoporphyrin can then transfer its energy to ground-state molecular oxygen (³O₂), converting it into the cytotoxic singlet oxygen. patsnap.combiomedres.us

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which defines the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The quantum yield is highly dependent on the aggregation state of the hematoporphyrin. Monomeric forms of the photosensitizer are significantly more efficient at producing singlet oxygen than aggregated forms. In aqueous solutions, this leads to a concentration-dependent quantum yield, as higher concentrations favor aggregation.

| Form of Hematoporphyrin | Typical Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Condition |

|---|---|---|

| Monomer | ~0.64 | Methanol or Water (pH 7.4) |

| Dimer/Aggregate | ~0.11 | Water (pH 7.4) |

Photostability and Phototransformations in Biological Milieu

When used in photodynamic therapy, photosensitizers are subjected to intense light, which can lead to their degradation. This process, often termed photobleaching or photodegradation, involves the chemical alteration of the photosensitizer molecule itself, often through reactions with the reactive oxygen species it generates. researchgate.netnih.gov

For hematoporphyrin, this photodegradation is accompanied by the formation of photoproducts. researchgate.net This phototransformation can be observed spectroscopically, where the original fluorescence peaks of the hematoporphyrin decrease during illumination, while new fluorescence bands may appear at different wavelengths (e.g., around 640-680 nm). researchgate.netspiedigitallibrary.org The rate of this phototransformation can be influenced by factors such as the local environment and the concentration of the photosensitizer. researchgate.net While photobleaching can reduce the therapeutic efficacy over prolonged irradiation, it has also been proposed as a mechanism that could potentially protect normal tissue. spiedigitallibrary.org Furthermore, the photodegradation kinetics within cells can be used to study the behavior and lifetime of singlet oxygen in the intracellular environment. nih.gov The stability of hematoporphyrin can be enhanced when it forms complexes with proteins like human serum albumin (HSA). termedia.pl

Fluorescence Lifetime Measurements and Energy Transfer Studies

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For hematoporphyrin derivatives, this parameter has proven to be a valuable diagnostic tool. Studies have shown that the fluorescence decay of hematoporphyrin is significantly slower—meaning it has a longer lifetime—in tumor tissue compared to surrounding healthy tissues. nih.gov

This difference in lifetime can be measured and mapped across a region of tissue using Fluorescence Lifetime Imaging (FLIM). nih.gov FLIM provides contrast based on the decay dynamics of the fluorescence rather than just its intensity, allowing for reliable tumor detection even at very low drug doses. nih.gov The fluorescence lifetime can be concentration-dependent; at low concentrations, a single decay time is often observed, while at higher concentrations where aggregation occurs, multiple decay times may be present. nih.gov

The fundamental process enabling the therapeutic action is Förster Resonance Energy Transfer (FRET), where the excited triplet state of the hematoporphyrin non-radiatively transfers its energy to molecular oxygen. patsnap.combiomedres.us The efficiency of this energy transfer to produce singlet oxygen is the cornerstone of its photodynamic effect. Studies on the photodegradation of porphyrins in cells show that the reactive intermediates, primarily singlet oxygen, diffuse over very short distances (estimated at 0.01-0.02 µm), corresponding to a very short lifetime of the intermediate within the cellular environment. nih.gov

Preclinical Research Methodologies and Biological Studies

In Vitro Cellular Research Models

In vitro cellular research models are fundamental in elucidating the mechanisms of action of Hematoporphyrin (B191378) hydrochloride, particularly in the context of photodynamic therapy (PDT). These models allow for controlled investigations into the compound's photosensitizing effects at the cellular and molecular level.

The selection of appropriate cell lines is a critical first step in preclinical research. Studies on Hematoporphyrin and its derivatives have utilized a diverse range of human and animal cancer cell lines to investigate its efficacy across different tumor types. Normal cell lines are often included as controls to assess the selectivity of the treatment.

Commonly used cancer cell lines include:

Esophageal Squamous Cell Carcinoma: KYSE-150 nih.govnih.gov.

Oral Cancer: KB cell line nih.gov.